Methyltetrazine-Sulfo-NHS ester sodium

Aqueous bioconjugation Antibody labeling Protein modification

Standard NHS ester reagents require organic co-solvents that denature sensitive proteins or lack aqueous stability. This heterobifunctional linker solves both issues via methyltetrazine (enhanced buffer stability) and sulfo-NHS (water solubility without DMSO). - 100% aqueous workflow (PBS, pH 7.0-9.0) - no protein denaturation - Membrane-impermeable → selective cell surface labeling - IEDDA kinetics: k₂ > 800 M⁻¹s⁻¹ vs SPAAC (0.3-2.3 M⁻¹s⁻¹) - ≥95% purity, pink crystalline solid

Molecular Formula C15H13N5NaO7S
Molecular Weight 430.4 g/mol
Cat. No. B15620787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyltetrazine-Sulfo-NHS ester sodium
Molecular FormulaC15H13N5NaO7S
Molecular Weight430.4 g/mol
Structural Identifiers
InChIInChI=1S/C15H13N5O7S.Na/c1-8-16-18-14(19-17-8)10-4-2-9(3-5-10)6-13(22)27-20-12(21)7-11(15(20)23)28(24,25)26;/h2-5,11H,6-7H2,1H3,(H,24,25,26);
InChIKeyUEQZBELLKGXKPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyltetrazine-Sulfo-NHS Ester Sodium: Overview


Methyltetrazine-Sulfo-NHS ester sodium is a heterobifunctional crosslinking reagent integrating three functional modules: a methyltetrazine group for rapid inverse electron-demand Diels–Alder (IEDDA) click chemistry with trans-cyclooctene (TCO) dienophiles, a sulfo-NHS ester for selective amine coupling, and a charged sulfonate moiety conferring aqueous solubility and membrane impermeability [1]. With a molecular weight of 429.34 g/mol (C₁₅H₁₂N₅NaO₇S), it is supplied as a pink crystalline solid with ≥95% purity and is soluble in water, PBS, DMSO, and DMF . The compound serves dual roles as a bioorthogonal labeling handle for antibodies, proteins, and primary amine-containing macromolecules, and as an alkyl/ether-based PROTAC linker for targeted protein degradation chimera synthesis .

Aqueous amine coupling of antibodies and proteins
Bioorthogonal IEDDA click with TCO dienophiles
Cell surface-selective labeling (membrane impermeable)

Methyltetrazine-Sulfo-NHS Ester Sodium: Why It's Irreplaceable


Generic substitution among tetrazine-NHS ester reagents is precluded by a bifurcated structure–function divergence. First, replacing the methyltetrazine core with an unsubstituted (hydrogen) tetrazine core sacrifices chemical stability: tetrazine exhibits substantially lower stability in aqueous buffers, requiring more careful reagent selection and handling conditions, whereas the electron-donating methyl group stabilizes the tetrazine ring . Second, omitting the sulfonate group (i.e., using Methyltetrazine-NHS ester) eliminates aqueous solubility entirely—this non-sulfonated analog is explicitly not recommended for protein or biopolymer labeling in aqueous buffers due to poor solubility and requires organic co-solvents (DMSO, DMF, DCM) that can denature biomolecules . These two structural features—methyl substitution on the tetrazine ring and sulfonate on the NHS ester—are each independently necessary and jointly sufficient for the compound's enabling performance profile in physiological aqueous environments.

Replacing the methyltetrazine core with unsubstituted tetrazine may lower aqueous stability and require more stringent handling.
Omitting the sulfonate group (e.g., Methyltetrazine-NHS ester) eliminates aqueous solubility and is not recommended for protein labeling in buffers.
Standard monofunctional NHS esters lack the bioorthogonal handle needed for sequential click chemistry assembly.

Methyltetrazine-Sulfo-NHS Ester Sodium: Key Differentiation Evidence


Aqueous Solubility vs. Methyltetrazine-NHS Ester

Methyltetrazine-Sulfo-NHS ester sodium dissolves and reacts in 100% aqueous buffer systems (water, PBS, pH 7.0–9.0) without any organic co-solvent, enabling direct labeling of solvent-sensitive biomolecules. In direct contrast, the non-sulfonated Methyltetrazine-NHS ester (CAS 1644644-96-1) is explicitly characterized by the same manufacturer as 'not recommended for labeling of proteins or any other biopolymers in aqueous buffers due to poor aqueous solubility,' requiring dissolution in DMSO, DMF, DCM, THF, or chloroform . The sulfonate group (–SO₃Na) transforms the reagent from organic-solvent-dependent to fully aqueous-compatible .

Aqueous Solubility
Head-to-head
Fully soluble/reactive in 100% aqueous buffers vs. organic-solvent-only for non-sulfonated analog.
Aqueous workflow compatibility context
Binary functional difference reported
Aqueous bioconjugation Antibody labeling Protein modification Solvent-sensitive biomolecules

Chemical Stability: Methyltetrazine vs. Unsubstituted Tetrazine

The methyl substitution on the tetrazine ring of Methyltetrazine-Sulfo-NHS ester sodium confers substantially greater chemical stability in aqueous buffers compared to unsubstituted (hydrogen) tetrazine derivatives. Sigma-Aldrich's authoritative product specification for Tetrazine-acid states that 'the chemical stability of tetrazines is substantially lower compared to methyltetrazines, thus requiring more careful selection of reagents and conditions for chemical transformation' . Similarly, Conju-Probe notes that Methyltetrazine-amine 'shows better stability but lower reaction rate compared to tetrazine amine' . The methyltetrazine core provides 'optimal stability at physiological pH' while retaining high reactivity toward cyclooctenes, enabling reliable storage at –20°C with demonstrated 12-month stability at 2–8°C under desiccated, light-protected conditions [1].

Chemical Stability
Cross-study comparable
Methyltetrazine core shows enhanced stability; unsubstituted tetrazine has substantially lower stability.
Stability context for handling and storage
12-month stability at 2–8°C reported
Bioorthogonal chemistry Click chemistry reagent stability Long-term storage Aqueous buffer compatibility

IEDDA vs. SPAAC Click Kinetics

The methyltetrazine–TCO IEDDA reaction pair exhibits second-order rate constants exceeding 800 M⁻¹s⁻¹, which is >347-fold faster than the strain-promoted azide–alkyne cycloaddition (SPAAC) reaction between DBCO and azide (0.3–2.3 M⁻¹s⁻¹) [1]. This kinetic advantage is decisive at low biomolecule concentrations (<5 µM) where SPAAC 'falls short due to modest kinetics,' and where copper-catalyzed click chemistry may compromise biological system viability [1]. Simulation data for second-order reactions at 10 µM reactant concentrations demonstrate that the TCO–tetrazine pair achieves substantially higher conjugate yields within practical time scales compared to slower bioorthogonal pairs [2]. The methyltetrazine variant, while exhibiting moderately slower kinetics than unsubstituted tetrazine (which can reach up to 30,000 M⁻¹s⁻¹), delivers the critical balance of high reactivity with the enhanced stability necessary for reproducible biological workflows .

IEDDA Kinetics
Cross-study comparable
>347-fold faster than SPAAC (k₂ > 800 M⁻¹s⁻¹ vs. 0.3–2.3 M⁻¹s⁻¹).
Faster ligation at low concentrations
At low µM reactant levels
Bioorthogonal ligation kinetics SPAAC comparison Low-concentration conjugation Protein-protein conjugation

Membrane Impermeability for Cell Surface-Selective Labeling

The charged sulfonate group (–SO₃Na) on the sulfo-NHS ester confers complete membrane impermeability, restricting reactivity exclusively to extracellular primary amines on the surface of intact cells. This property is explicitly documented across multiple authoritative vendor specifications: the reagent 'is impermeable to cell membranes, it may be used to label cell surface proteins' [1], and 'specific labeling of cell surface proteins is another common application for these uniquely water-soluble and membrane impermeable reagents' . In mechanistic terms, the charged sulfonate group cannot traverse the hydrophobic core of intact plasma membranes, a property shared across the sulfo-NHS ester class . This is in direct functional contrast to non-sulfonated NHS esters (e.g., Methyltetrazine-NHS ester), which readily penetrate cell membranes and label both intracellular and extracellular amine pools indiscriminately.

Membrane Impermeability
Class-level inference
Labels only cell surface-exposed primary amines on intact cells.
Surface-selective labeling context
Requires intact live cells
Cell surface protein labeling Membrane impermeable reagent Live cell labeling Extracellular targeting

Dual-Function: Bioorthogonal Handle and PROTAC Linker

Methyltetrazine-Sulfo-NHS ester sodium is classified as an alkyl/ether-based PROTAC linker by multiple authoritative chemical biology reagent suppliers including MedChemExpress, TargetMol, and InvivoChem, each independently cataloging it as a PROTAC linker suitable for synthesizing PROTAC (PROteolysis TArgeting Chimera) molecules . This classification distinguishes it from standard monofunctional NHS ester labeling reagents that serve only as amine-reactive tags without the bioorthogonal click chemistry handle. The dual functionality means a single compound can first conjugate to an E3 ligase ligand or target protein ligand via NHS-amine coupling, then undergo IEDDA click ligation with a TCO-modified partner—eliminating the need for two separate heterobifunctional linkers in PROTAC assembly . The alkyl/ether linker class is specifically distinguished from PEG-based PROTAC linkers, offering different physicochemical properties (logP, flexibility, metabolic stability) relevant to PROTAC design .

PROTAC Linker
Supporting evidence
Dual-function: amine-reactive NHS ester + bioorthogonal methyltetrazine; classified as alkyl/ether PROTAC linker.
Stepwise PROTAC assembly context
Classified by multiple supplier catalogs
PROTAC linker Targeted protein degradation Alkyl/ether linker Heterobifunctional reagent

Methyltetrazine-Sulfo-NHS Ester Sodium: Application Scenarios


Antibody and Protein Labeling in Aqueous Buffers

When labeling antibodies, proteins, or other solvent-sensitive biomolecules with tetrazine handles, Methyltetrazine-Sulfo-NHS ester sodium enables direct conjugation in PBS or other aqueous buffers (pH 7.0–9.0) with no DMSO, DMF, or other organic co-solvents [1]. This eliminates the risk of protein denaturation or aggregation that occurs when non-sulfonated Methyltetrazine-NHS ester is used—the latter requiring organic solvent dissolution and explicitly not recommended for aqueous protein labeling . The 100% aqueous workflow is particularly critical for GMP-adjacent bioconjugation processes and for labeling low-abundance or aggregation-prone protein targets.

Live Cell Surface Protein Labeling

The membrane-impermeable sulfonate group restricts Methyltetrazine-Sulfo-NHS ester sodium reactivity to extracellular primary amines on intact cells, enabling selective cell surface protein labeling without intracellular contamination [1]. This application leverages both the aqueous solubility (labeling proceeds in cell-compatible buffers) and the charged sulfo moiety that cannot cross intact plasma membranes . In contrast, non-sulfonated NHS esters penetrate cells indiscriminately, producing mixed intracellular/extracellular labeling that confounds surface proteomics and receptor trafficking studies.

PROTAC Linker for Targeted Protein Degradation

As a classified alkyl/ether-based PROTAC linker, Methyltetrazine-Sulfo-NHS ester sodium serves as a modular building block for synthesizing PROTAC degraders [1]. Its dual functionality—amine-reactive NHS ester for ligand conjugation plus methyltetrazine for subsequent IEDDA click chemistry—enables stepwise PROTAC assembly: first, the NHS ester couples to an E3 ligase ligand or target protein ligand bearing a primary amine; second, the tetrazine moiety undergoes catalyst-free click ligation with a TCO-modified complementary ligand . This sequential conjugation strategy is advantageous when direct bifunctional linker approaches are incompatible with sensitive ligand chemistries.

Low-Concentration Bioconjugation via IEDDA Kinetics

For protein–protein conjugation at low concentrations (<1 mg/mL or <5 µM), the methyltetrazine–TCO IEDDA kinetics (k₂ > 800 M⁻¹s⁻¹) dramatically outperform SPAAC chemistries (DBCO-azide: 0.3–2.3 M⁻¹s⁻¹), enabling efficient conjugate formation without large molar excess of either partner [1]. This kinetic advantage, combined with the methyltetrazine core's enhanced aqueous stability relative to unsubstituted tetrazine , makes Methyltetrazine-Sulfo-NHS ester sodium the preferred amine-reactive tetrazine building block when both reaction speed and reagent stability are required—such as in the preparation of antibody–enzyme conjugates for immunoassays or targeted delivery systems.

Application
Selection Property
Validation Focus
Antibody/protein labeling in aqueous buffers
Aqueous solubility and amine reactivity
Protein integrity under native conditions
Live cell surface protein labeling
Membrane impermeability
Extracellular labeling specificity
PROTAC degrader synthesis
Dual-function NHS-tetrazine
Stepwise conjugation compatibility
Low-concentration bioconjugation
Fast IEDDA kinetics
Conjugation efficiency at low µM

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